molecular formula C15H17NO B14132843 2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine

2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine

Cat. No.: B14132843
M. Wt: 227.30 g/mol
InChI Key: ZULAWKQYMWDGQJ-UHFFFAOYSA-N
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Description

2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group at the 2’ position and a dimethylamino group at the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various biphenyl derivatives.

Industrial Production Methods

In an industrial setting, the production of 2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while nitration may introduce a nitro group at the ortho or para position relative to the methoxy group.

Scientific Research Applications

2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The methoxy and dimethylamino groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-N,N-dimethylaniline: This compound has a similar structure but lacks the biphenyl moiety.

    4-Methoxy-N,N-dimethylbenzylamine: This compound has a methoxy group at the para position relative to the dimethylamino group but lacks the biphenyl structure.

Uniqueness

2’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-4-amine is unique due to the presence of both the methoxy and dimethylamino groups on a biphenyl scaffold. This combination of functional groups and the biphenyl structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-(2-methoxyphenyl)-N,N-dimethylaniline

InChI

InChI=1S/C15H17NO/c1-16(2)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17-3/h4-11H,1-3H3

InChI Key

ZULAWKQYMWDGQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CC=C2OC

Origin of Product

United States

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